molecular formula C8H13N3O B15227685 5-Hydrazinyl-2-isopropoxypyridine

5-Hydrazinyl-2-isopropoxypyridine

Cat. No.: B15227685
M. Wt: 167.21 g/mol
InChI Key: RIOFMULIXSRTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydrazinyl-2-isopropoxypyridine is a chemical compound with the molecular formula C₈H₁₃N₃O and a molecular weight of 167.21 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by its pyridine ring substituted with hydrazinyl and isopropoxy groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-2-isopropoxypyridine typically involves the reaction of 2-isopropoxypyridine with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-Isopropoxypyridine

    Reagent: Hydrazine

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-2-isopropoxypyridine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Hydrazinyl-2-isopropoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The isopropoxy group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylpyridine: Lacks the isopropoxy group, making it less hydrophobic and potentially less selective in its interactions.

    5-Hydrazinyl-2-methoxypyridine: Similar structure but with a methoxy group instead of an isopropoxy group, which may affect its reactivity and binding properties.

Uniqueness

5-Hydrazinyl-2-isopropoxypyridine is unique due to the presence of both hydrazinyl and isopropoxy groups on the pyridine ring. This combination imparts specific chemical properties, such as increased hydrophobicity and potential for selective interactions with biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(6-propan-2-yloxypyridin-3-yl)hydrazine

InChI

InChI=1S/C8H13N3O/c1-6(2)12-8-4-3-7(11-9)5-10-8/h3-6,11H,9H2,1-2H3

InChI Key

RIOFMULIXSRTES-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C=C1)NN

Origin of Product

United States

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